Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

NAAA inhibition stereochemistry-activity relationship anti-inflammatory

Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 934233-73-5 for the exo isomer; CAS 934180-37-7 for the endo isomer; molecular formula C₁₃H₂₃NO₃; MW 241.33 g·mol⁻¹) is a Boc-protected bicyclic amino alcohol belonging to the 9‑azabicyclo[3.3.1]nonane (homotropane / granatane) scaffold class. The compound is supplied as a synthetic intermediate for medicinal chemistry, typically at ≥95% or ≥97% purity, and is utilized as a conformationally restricted building block in the synthesis of monoamine re‑uptake inhibitors, N‑acylethanolamine‑hydrolysing acid amidase (NAAA) inhibitors, and other CNS‑targeted agents.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B7968135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC1CC(C2)O
InChIInChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3
InChIKeyGGTYYYZFCWRSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate – Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 934233-73-5 for the exo isomer; CAS 934180-37-7 for the endo isomer; molecular formula C₁₃H₂₃NO₃; MW 241.33 g·mol⁻¹) is a Boc-protected bicyclic amino alcohol belonging to the 9‑azabicyclo[3.3.1]nonane (homotropane / granatane) scaffold class [1]. The compound is supplied as a synthetic intermediate for medicinal chemistry, typically at ≥95% or ≥97% purity, and is utilized as a conformationally restricted building block in the synthesis of monoamine re‑uptake inhibitors, N‑acylethanolamine‑hydrolysing acid amidase (NAAA) inhibitors, and other CNS‑targeted agents [1][2]. Two diastereomeric forms (exo/endo at C3) exist and are sold separately; the exo isomer is the more commonly cited form in patent literature for biologically active derivatives [2].

Why Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate Cannot Be Replaced by a Close Analog Without Evidence


Substituting this compound with a closely related 9‑azabicyclo[3.3.1]nonane analog (e.g., the N‑Boc ketone, the unprotected 3‑hydroxy derivative, or the endo diastereomer) introduces measurable differences in hydrogen‑bond donor capacity, lipophilicity, stereochemical presentation, and downstream synthetic compatibility [1][2]. In the NAAA inhibitor series described in US 10,865,194, the exo‑configured 3‑hydroxy substitution on the 9‑azabicyclo[3.3.1]nonane core proved essential for potent enzymatic inhibition, while the corresponding endo epimer showed substantially reduced activity, demonstrating that generic scaffold‑level replacement without stereochemical verification is not pharmacologically interchangeable [1]. Furthermore, the Boc protecting group enables orthogonal protection strategies that are not possible with the unprotected amine, and the alcohol oxidation state provides a synthetic handle (etherification, esterification, oxidation) that is absent in the ketone analog [2].

Quantitative Differentiation Evidence for Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate vs. Nearest Comparators


Exo vs. Endo Stereochemistry: Impact on NAAA Inhibitor Pharmacological Activity

In a series of bicyclic-sulphonamide NAAA inhibitors built on the 9‑azabicyclo[3.3.1]nonane scaffold (US 10,865,194), the exo‑configured 3‑hydroxy derivative was required for potent NAAA inhibition; the corresponding endo epimer exhibited markedly reduced activity [1]. Although the patent does not disclose the exact IC₅₀ values for the bare exo‑Boc‑3‑hydroxy intermediate, the structure–activity relationship demonstrates that the exo stereochemistry at C3 is a critical determinant of target engagement in this pharmacophore class [1]. The exo isomer (CAS 934233‑73‑5) and endo isomer (CAS 934180‑37‑7) are commercially supplied as separate products with distinct CAS numbers and stereochemical specifications .

NAAA inhibition stereochemistry-activity relationship anti-inflammatory

Hydrogen-Bond Donor Capacity vs. N-Boc-9-azabicyclo[3.3.1]nonan-3-one (Ketone Analog)

The target 3‑hydroxy compound possesses one hydrogen‑bond donor (HBD = 1) and three hydrogen‑bond acceptors (HBA = 3), whereas the ketone analog (N‑Boc‑9‑azabicyclo[3.3.1]nonan‑3‑one, CAS 512822‑27‑4) has HBD = 0 and HBA = 3 [1][2]. This difference in HBD count alters key drug‑likeness parameters: the alcohol has a computed XLogP3‑AA of 2.0 versus 1.5 for the ketone [1][2]. The presence of a hydrogen‑bond donor also enables the alcohol to act as a synthetic diversification point for ether, ester, carbamate, or sulfonate formation, reactions that are not directly accessible from the ketone without prior reduction [3].

medicinal chemistry hydrogen bonding physicochemical property

Commercial Purity, Scale, and Documentation Differentiation

The exo isomer (CAS 934233‑73‑5) is supplied by Aladdin Scientific at 97% purity in research quantities (1 g) . The endo isomer (CAS 934180‑37‑7) is produced by Capotchem at NLT 97% purity with moisture ≤0.5% and is available at up to kilogram scale, accompanied by ¹H‑NMR, MSDS, and MOA documentation upon request [1]. In contrast, the ketone analog (N‑Boc‑9‑azabicyclo[3.3.1]nonan‑3‑one) and the unprotected 9‑azabicyclo[3.3.1]nonan‑3‑ol are not uniformly offered with equivalent purity specifications or the same level of batch‑level analytical documentation [1]. For procurement decisions requiring defined purity, known moisture content, and scalable supply with spectroscopic characterization, the endo isomer from Capotchem or the exo isomer from Aladdin provide traceable quality parameters [1].

procurement quality specification synthetic intermediate

Scaffold Conformational Differentiation: 9‑Azabicyclo[3.3.1]nonane vs. 8‑Azabicyclo[3.2.1]octane in Dopamine Transporter Affinity

The 9‑azabicyclo[3.3.1]nonane (homotropane) scaffold differs from the 8‑azabicyclo[3.2.1]octane (tropane) scaffold by one additional methylene unit in the bridging chain, altering the N–C3 distance and conformational flexibility [1]. In a comparative study of cocaine‑binding site ligands at the dopamine transporter (DAT), 9‑methyl‑3β‑phenyl‑2‑substituted‑9‑azabicyclo[3.3.1]nonane derivatives displayed distinct structure–affinity relationships compared to their tropane congeners, with the homotropane series exhibiting different rank‑order potency and selectivity profiles [1]. The 3‑hydroxy substitution on the 9‑azabicyclo[3.3.1]nonane core further differentiates this compound from unsubstituted or 3‑oxo tropane/homotropane analogs by introducing a stereochemically defined H‑bond donor that modulates DAT interaction geometry [1][2]. This scaffold‑level differentiation is relevant for CNS drug discovery programs seeking to exploit the unique conformational space of the homotropane system [2].

dopamine transporter scaffold comparison CNS medicinal chemistry

Optimal Application Scenarios for Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate Based on Quantitative Differentiation Evidence


NAAA Inhibitor Lead Optimization Requiring Defined exo Stereochemistry at C3

Medicinal chemistry programs targeting N‑acylethanolamine‑hydrolysing acid amidase (NAAA) for anti‑inflammatory and analgesic indications should procure the exo isomer (CAS 934233‑73‑5) as the key synthetic intermediate. Patent US 10,865,194 demonstrates that the exo‑configured 3‑hydroxy substitution on the 9‑azabicyclo[3.3.1]nonane core is essential for potent NAAA inhibition, while the endo epimer shows substantially reduced activity [1]. Use of the incorrect diastereomer would compromise the entire SAR campaign. The Aladdin Scientific supply at 97% purity provides a defined starting point for elaboration into sulphonamide‑based NAAA inhibitors [2].

CNS Drug Discovery Exploiting Homotropane Scaffold Conformational Space

Programs targeting monoamine transporters (DAT, NET, SERT) where tropane‑based leads have failed or require scaffold‑hopping can differentiate their chemical series by using the 9‑azabicyclo[3.3.1]nonane alcohol intermediate. The homotropane scaffold provides a distinct N–C3 distance and conformational flexibility compared to the tropane (8‑azabicyclo[3.2.1]octane) scaffold, resulting in different DAT SAR profiles [1]. The 3‑hydroxy group further enables H‑bond donor interactions that are absent in the corresponding ketone analog, and its presence as a synthetic handle supports subsequent etherification or esterification to explore vector diversity [1][2].

Multi‑Step Synthesis Requiring Orthogonal Boc Protection and Scalable Intermediate Supply

For multi‑step synthetic routes that require a protected amine handle orthogonal to other functional groups, the Boc‑protected 3‑hydroxy‑9‑azabicyclo[3.3.1]nonane (endo isomer, CAS 934180‑37‑7) from Capotchem is specified at NLT 97% purity, moisture ≤0.5%, and is available at up to kilogram scale with supporting analytical documentation (¹H‑NMR, MSDS, MOA) [1]. This level of quality specification and scalability is not uniformly available for the unprotected 3‑hydroxy analog or the ketone precursor, making the Boc‑protected alcohol the procurement choice for industrial‑scale medicinal chemistry campaigns requiring reproducible intermediate quality [1].

Late‑Stage Functionalization via the C3 Hydroxyl Handle

The hydrogen‑bond donor capability (HBD = 1) and the synthetic accessibility of the C3 hydroxyl group differentiate this compound from the N‑Boc ketone analog (HBD = 0) [1][2]. The alcohol can undergo etherification (Williamson or Mitsunobu), acylation, carbamoylation, sulfonylation, or oxidation back to the ketone, providing a versatile diversification point for parallel library synthesis or late‑stage functionalization in lead optimization [2]. The ketone analog, by contrast, requires prior reduction to access this reactivity space, adding an extra synthetic step and potentially compromising overall yield [2].

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.